N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions usually require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials, such as liquid crystals and polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include:
- 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C21H19N7OS |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H19N7OS/c1-11-19(12(2)27(3)25-11)16-7-8-23-18-9-15(26-28(16)18)20(29)24-21-14(10-22)13-5-4-6-17(13)30-21/h7-9H,4-6H2,1-3H3,(H,24,29) |
InChI Key |
AUKHSOVUQBRDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C5=C(S4)CCC5)C#N |
Origin of Product |
United States |
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